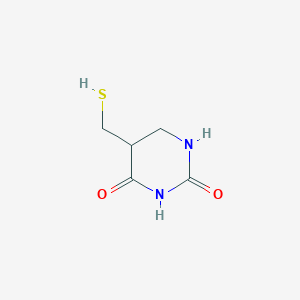

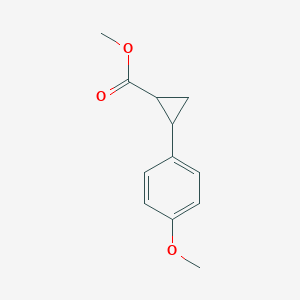

Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato es un compuesto químico con la fórmula molecular C₁₂H₁₄O₃ y un peso molecular de 206.24 g/mol Se caracteriza por su singular estructura de anillo de ciclopropano, que le confiere propiedades químicas distintivas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclopropanación de un precursor adecuado, como un derivado del estireno, utilizando un reactivo como diazometano o un catalizador de metal de transición. Las condiciones de reacción típicamente incluyen un disolvente como diclorometano y un rango de temperatura de 0-25°C .

Métodos de Producción Industrial

En entornos industriales, la producción de Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato puede implicar reacciones de ciclopropanación a gran escala utilizando catalizadores optimizados y reactores de flujo continuo para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser eficiente y rentable, satisfaciendo las demandas de diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio pueden convertir el grupo éster en un alcohol.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en solución acuosa, temperatura ambiente.

Reducción: Hidruro de aluminio y litio en éter seco, condiciones de reflujo.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base, como hidruro de sodio.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados de ciclopropano sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en síntesis orgánica, particularmente en la construcción de moléculas complejas y análogos de productos naturales.

Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora su papel en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción del Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato implica su interacción con objetivos moleculares y vías específicas. El anillo de ciclopropano del compuesto puede sufrir reacciones de apertura de anillo, lo que lleva a la formación de intermedios reactivos que interactúan con macromoléculas biológicas. Estas interacciones pueden modular diversas vías bioquímicas, dando lugar a los efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos Similares

Etil 2-(4-Metoxifenil)ciclopropanocarboxilato: Estructura similar pero con un grupo éster etílico en lugar de un éster metílico.

Metil 2-(4-Metoxifenil)ciclopropanocarboxilato: Estructura similar pero con diferente estereoquímica.

Metil 2-(4-Metoxifenil)ciclopropanocarboxilato: Estructura similar pero con diferentes sustituyentes en el anillo de ciclopropano.

Unicidad

El Metiltrans-2-(4-Metoxifenil)ciclopropanocarboxilato es único debido a su estereoquímica específica y la presencia de un grupo metoxilo en el anillo fenilo.

Propiedades

IUPAC Name |

methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQSHLGMZJUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)

![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)